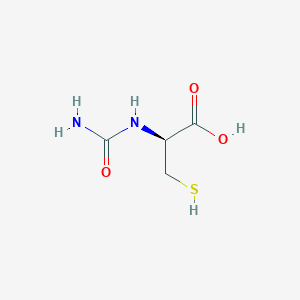

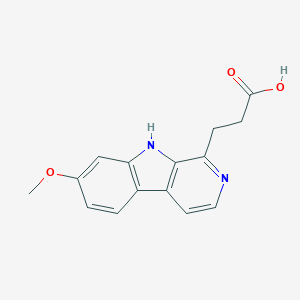

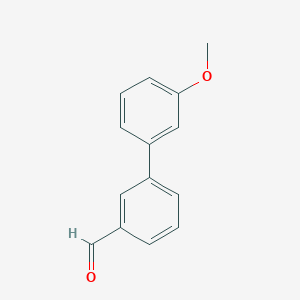

8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid (Neu5Gc) is a sialic acid that is found in the glycoproteins and glycolipids of most mammals, except for humans and some primates. Neu5Gc is synthesized by the hydroxylation of N-acetylneuraminic acid (Neu5Ac) by the enzyme CMAH (cytidine monophosphate-N-acetylneuraminic acid hydroxylase). However, humans have a mutation in the CMAH gene that prevents the synthesis of Neu5Gc, making it a non-human antigen. This has important implications in health and disease, as the presence of Neu5Gc in food and tissues can lead to an immune response and chronic inflammation.

Wirkmechanismus

The mechanism of action of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid involves its recognition by the immune system as a non-self antigen. The presence of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in food and tissues can lead to the production of anti-8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid antibodies, which can activate immune cells and lead to chronic inflammation. 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has also been shown to interact with specific receptors on cancer cells, promoting tumor growth and metastasis.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid include its incorporation into glycoproteins and glycolipids, its recognition by the immune system as a non-self antigen, and its interaction with specific receptors on cancer cells. The presence of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in food and tissues can lead to chronic inflammation and the development of autoimmune diseases. 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has also been shown to promote tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in lab experiments include its ability to mimic the natural glycan structures found in mammals, its availability as a synthetic or enzymatic product, and its potential to induce an immune response and chronic inflammation. The limitations of using 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in lab experiments include its potential to cross-react with anti-8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid antibodies produced by humans and some primates, its potential to induce an immune response and chronic inflammation, and the need for careful handling and storage.

Zukünftige Richtungen

For research on 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid include the development of new methods for synthesizing and detecting 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid, the investigation of its role in cancer and autoimmune diseases, and the development of therapies targeting 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid. Additionally, the impact of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid on human health and disease should be further studied, including its potential to induce chronic inflammation and its role in the development of autoimmune diseases.

Synthesemethoden

8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid can be synthesized chemically or enzymatically from Neu5Ac. The chemical synthesis involves the conversion of Neu5Ac to its 5-iodo derivative, followed by the substitution of the iodine with a methyl group and the acetylation of the hydroxyl groups. The enzymatic synthesis involves the use of the enzyme sialyltransferase to transfer a 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid residue from a donor molecule to an acceptor molecule.

Wissenschaftliche Forschungsanwendungen

8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has been extensively studied in the context of human health and disease. It has been implicated in the development of chronic inflammation, cancer, and autoimmune diseases. Studies have shown that the presence of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in food and tissues can lead to the production of anti-8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid antibodies and the activation of immune cells, leading to chronic inflammation. 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has also been found to be present in cancer cells and to promote tumor growth and metastasis. Additionally, 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has been shown to contribute to the development of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

CAS-Nummer |

128885-13-2 |

|---|---|

Produktname |

8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid |

Molekularformel |

C16H25NO12 |

Molekulargewicht |

423.37 g/mol |

IUPAC-Name |

(4S,5R,6R,7S,8R)-7,9-diacetyloxy-4,6-dihydroxy-5-[(2-hydroxyacetyl)amino]-8-methoxy-2-oxononanoic acid |

InChI |

InChI=1S/C16H25NO12/c1-7(19)28-6-11(27-3)15(29-8(2)20)14(24)13(17-12(23)5-18)9(21)4-10(22)16(25)26/h9,11,13-15,18,21,24H,4-6H2,1-3H3,(H,17,23)(H,25,26)/t9-,11+,13+,14+,15+/m0/s1 |

InChI-Schlüssel |

MZSWGZQPIQDMAD-RDXHHOOHSA-N |

Isomerische SMILES |

CC(=O)OC[C@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)CO)O)OC(=O)C)OC |

SMILES |

CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)CO)O)OC(=O)C)OC |

Kanonische SMILES |

CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)CO)O)OC(=O)C)OC |

Andere CAS-Nummern |

128885-13-2 |

Synonyme |

8-O-Me-7,9-di-O-NAc-GcNeu 8-O-methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid MAFN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)